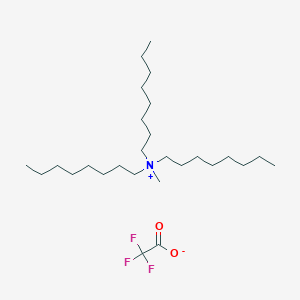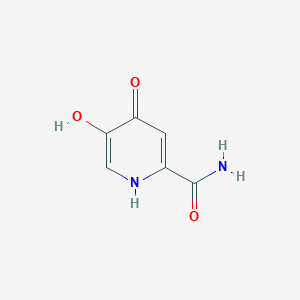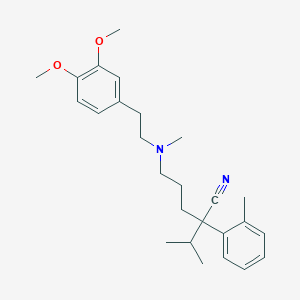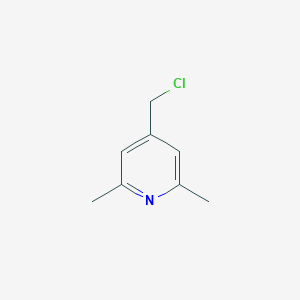
4-(Chloromethyl)-2,6-dimethylpyridine
Descripción general
Descripción
Synthesis Analysis
The synthesis of related pyridine compounds involves selective chlorination and methylation processes. A notable method includes the use of POCl3/CH2Cl2/Et3N system as a highly selective chlorinating reagent from 2-methylpyridineN-oxide under mild reaction conditions, achieving good yields (Xia Liang, 2007). Another approach involves the synthesis from 2,3-dimethylpyridine by oxidation, nitration, and chlorination steps to obtain 4-Chloro-2,3-dimethylpyridineN-oxide with high purity and yield (Feng Xiao-liang, 2006).
Aplicaciones Científicas De Investigación
Rearrangement Reactions : The base-catalysed reaction of a compound similar to 4-(Chloromethyl)-2,6-dimethylpyridine can lead to derivatives of both 4H- and 3H-azepines, with potential reversibility under certain conditions (Anderson & Johnson, 1966).
Large Scale Synthesis : There's a method for converting a mixture containing a compound similar to 4-(Chloromethyl)-2,6-dimethylpyridine into other derivatives, showcasing its utility in synthetic chemistry (Singh, Lesher, & Pennock, 1990).
Replacement of Hydrogen by Lithium or Halogen : The compound's derivatives are used in studies focusing on the systematic replacement of hydrogen atoms in similar pyridines (Karpman, Azimov, Anisimova, & Yakhontov, 1980).
Ion Mobility Spectrometry : Derivatives of 4-(Chloromethyl)-2,6-dimethylpyridine are used in ion mobility spectrometry studies for chemical standardization (Eiceman, Nazarov, & Stone, 2003).
Formation of Complexes in Chemistry : Research on forming various metal complexes using derivatives of 4-(Chloromethyl)-2,6-dimethylpyridine provides insights into coordination chemistry (Shinkawa, Sato, Shinya, Nakamura, & Okeya, 1995).
Synthesis of G-quadruplex Binding Ligand : Derivatives are used in synthesizing compounds that interact with quadruplex DNA, showing potential in cancer treatment strategies (Smith, Corry, Iyer, Norret, & Raston, 2009).
Improving Synthesis Methods : Research includes improving synthesis methods of similar compounds, demonstrating the continuous evolution of synthetic techniques (Liang, 2007).
X-Ray Crystal Structures : Studies on the X-ray crystal structures of metal complexes involving derivatives of 4-(Chloromethyl)-2,6-dimethylpyridine contribute to our understanding of molecular structure (Yamasaki, Saito, Tadokoro, Matsumoto, Miyajima, & Nakamura, 1997).
Propiedades
IUPAC Name |
4-(chloromethyl)-2,6-dimethylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN/c1-6-3-8(5-9)4-7(2)10-6/h3-4H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHJGMXMMZDNOOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)C)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40544332 | |
| Record name | 4-(Chloromethyl)-2,6-dimethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40544332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Chloromethyl)-2,6-dimethylpyridine | |
CAS RN |
120739-87-9 | |
| Record name | 4-(Chloromethyl)-2,6-dimethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40544332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

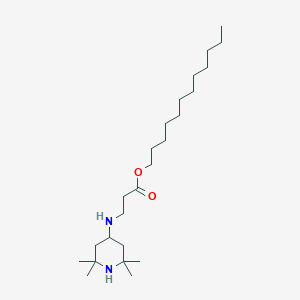
![Methyl [2-(2-chloro-2-oxoethyl)-1,3-dioxolan-2-yl]acetate](/img/structure/B54119.png)
![Ethyl 3-[3-(3-ethoxy-3-oxopropyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]propanoate](/img/structure/B54120.png)

![Bicyclo[2.2.2]octa-2,5-diene-2-carbonyl chloride](/img/structure/B54124.png)





